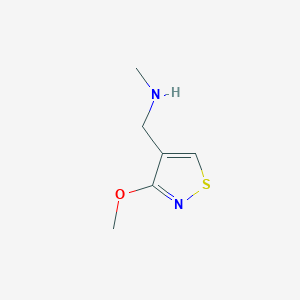 (3-Methoxy-1,2-thiazol-4-yl)methylamin CAS No. 2126177-45-3"
>
(3-Methoxy-1,2-thiazol-4-yl)methylamin CAS No. 2126177-45-3"
>
(3-Methoxy-1,2-thiazol-4-yl)methylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methoxy-1,2-thiazol-4-yl)methylamine” is a chemical compound used in scientific research. Its unique structure allows for diverse applications, including drug discovery and organic synthesis. It has a molecular weight of 158.22 .
Molecular Structure Analysis
The molecular structure of “(3-Methoxy-1,2-thiazol-4-yl)methylamine” includes a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
While specific chemical reactions involving “(3-Methoxy-1,2-thiazol-4-yl)methylamine” are not available, thiazole rings are known to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical and Chemical Properties Analysis
“(3-Methoxy-1,2-thiazol-4-yl)methylamine” is a liquid at room temperature . More detailed physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Pharmazeutische und biologische Aktivitäten
Thiazole, die Gruppe der Azol-Heterocyclen, zu der unsere Verbindung gehört, weisen pharmazeutische und biologische Aktivitäten auf, darunter antimikrobielle, antiretrovirale, antimykotische, krebshemmende, antidiabetische, entzündungshemmende, Alzheimer-hemmende, blutdrucksenkende, antioxidative und leberschützende Wirkungen . Sie sind ein prominentes Strukturelement in einer Vielzahl von Naturprodukten, wie Vitamin B und Penicillin .
Antioxidative Eigenschaften
Einige Thiazol-basierte Verbindungen wurden synthetisiert und auf ihre antioxidativen Eigenschaften in vitro untersucht. Die IC50-Werte zeigten, dass einige der synthetisierten Verbindungen eine potente antioxidative Aktivität zeigten .
Agrochemische Anwendungen
Thiazole und ihre Derivate haben breite Anwendungen in verschiedenen Bereichen, wie z. B. Agrochemikalien . Sie können bei der Entwicklung neuer Pestizide und Herbizide eingesetzt werden.
Industrielle und fotografische Sensibilisatoren
Thiazole werden in industriellen Anwendungen und als fotografische Sensibilisatoren verwendet . Sie spielen eine entscheidende Rolle bei der Entwicklung lichtempfindlicher Materialien.
Arzneimittelentwicklung und -forschung
Thiazole nehmen aufgrund ihrer breiten Palette an Anwendungen im Bereich der Arzneimittelentwicklung und -forschung einen prominenten Platz in der aktuellen medizinischen Chemie ein . Sie finden sich in Antibiotika wie Bacitracin, Penicillin und verschiedenen synthetischen Medikamenten wieder .
Katalysatoren, Farbstoffe und Pigmente
Thiazole werden im Bereich der Fotosensibilisatoren, Kautschukvulkanisation, Flüssigkristalle, Sensoren, Sonnenschutzmittel, Katalysatoren, Farbstoffe, Pigmente und Chromophore eingesetzt . Dies macht sie in verschiedenen industriellen Anwendungen vielseitig einsetzbar.
Wirkmechanismus
Target of Action
Thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that (3-Methoxy-1,2-thiazol-4-yl)methylamine may interact with various biological targets.
Mode of Action
Molecules containing a thiazole ring, such as this compound, can behave unpredictably when entering physiological systems . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of biological activities . This suggests that (3-Methoxy-1,2-thiazol-4-yl)methylamine could potentially influence various biochemical pathways and their downstream effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of (3-Methoxy-1,2-thiazol-4-yl)methylamine.
Result of Action
Thiazole derivatives have been associated with various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . This suggests that (3-Methoxy-1,2-thiazol-4-yl)methylamine could potentially have similar effects.
Action Environment
The physical properties of thiazole derivatives, such as their solubility in various solvents , could potentially be influenced by environmental conditions.
Biochemische Analyse
Biochemical Properties
The biochemical properties of (3-Methoxy-1,2-thiazol-4-yl)methylamine are not fully understood due to the limited available research. Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
The cellular effects of (3-Methoxy-1,2-thiazol-4-yl)methylamine are not well-documented. Thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines
Molecular Mechanism
The molecular mechanism of (3-Methoxy-1,2-thiazol-4-yl)methylamine is not well-understood. Thiazole derivatives have been found to have various therapeutic potentials such as antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects
Metabolic Pathways
The metabolic pathways that (3-Methoxy-1,2-thiazol-4-yl)methylamine is involved in are not well-understood. Thiazole ring, which this compound is a part of, is known to be highly reactive and has evolved as a significant synthon for the production of a wide range of new chemical compounds .
Eigenschaften
IUPAC Name |
1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-7-3-5-4-10-8-6(5)9-2/h4,7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBCXCOZINNIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSN=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2581000.png)
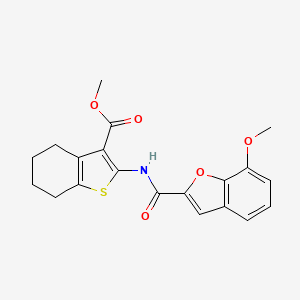
![Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate](/img/structure/B2581002.png)
![ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate](/img/structure/B2581003.png)
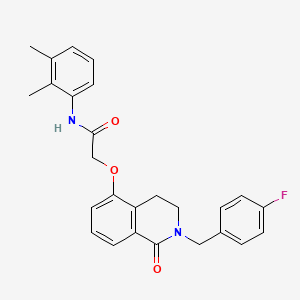

![Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate](/img/structure/B2581008.png)
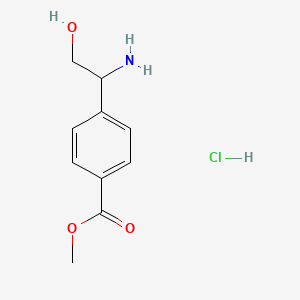
![Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate;hydrochloride](/img/structure/B2581014.png)
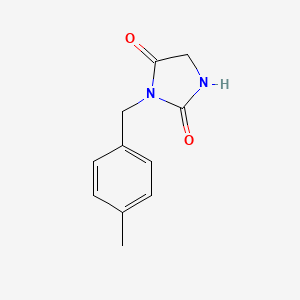
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2581018.png)
